An In-depth Technical Guide to the Core Chemical Properties of 2-(Furan-2-yl)azepane
An In-depth Technical Guide to the Core Chemical Properties of 2-(Furan-2-yl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Furan-2-yl)azepane is a heterocyclic compound incorporating a furan ring linked to a seven-membered azepane ring. Both furan and azepane moieties are prevalent scaffolds in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The furan ring, an aromatic heterocycle, can participate in various interactions with biological targets, while the azepane ring provides a flexible, three-dimensional structure that can be crucial for receptor binding.[2][3] This combination of a planar aromatic system and a flexible saturated ring makes 2-(Furan-2-yl)azepane an interesting candidate for drug discovery and development. This guide provides a summary of its core chemical properties, a plausible synthetic route, and predicted spectroscopic data.
Chemical and Physical Properties
The fundamental chemical and physical properties of 2-(Furan-2-yl)azepane are summarized in Table 1. These values are primarily predicted data obtained from chemical databases and provide a useful starting point for experimental design.
Table 1: Physicochemical Properties of 2-(Furan-2-yl)azepane
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₅NO | Predicted |
| Molecular Weight | 165.23 g/mol | Predicted |
| CAS Number | 383129-07-5 | - |
| Appearance | Colorless to pale yellow liquid (Predicted) | - |
| Boiling Point | 249.8 °C at 760 mmHg | Predicted |
| Density | 0.988 g/cm³ | Predicted |
| Flash Point | 104.9 °C | Predicted |
| XLogP3 | 2.8 | Predicted |
| Refractive Index | 1.483 | Predicted |
Synthesis and Experimental Protocols
While a specific, experimentally validated synthesis for 2-(Furan-2-yl)azepane is not documented in readily accessible literature, a plausible and efficient synthetic route is the reductive amination of furfural with azepane. This method is widely used for the formation of C-N bonds.[4][5][6][7]
Proposed Synthetic Pathway: Reductive Amination
The proposed two-step synthesis involves the condensation of furfural with azepane to form an iminium intermediate, followed by in-situ reduction to yield the final product.
Caption: Proposed synthesis of 2-(Furan-2-yl)azepane via reductive amination.
Detailed Experimental Protocol
Materials:
-
Furfural
-
Azepane
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of furfural (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add azepane (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 2-(Furan-2-yl)azepane as a pure compound.
Reactivity and Stability
The chemical reactivity of 2-(Furan-2-yl)azepane is dictated by the properties of its constituent furan and azepane rings.
-
Furan Ring: The furan moiety is an electron-rich aromatic system susceptible to electrophilic substitution, typically at the 5-position.[8] It can also undergo Diels-Alder reactions, acting as a diene. The furan ring is generally stable under neutral and basic conditions but can be sensitive to strong acids, which may lead to ring-opening.[9]
-
Azepane Ring: The azepane ring contains a secondary amine, which is basic and nucleophilic. It can be acylated, alkylated, or participate in other standard amine reactions. The saturated seven-membered ring is conformationally flexible. The azepane ring is generally stable under a wide range of conditions but can be oxidized.
Overall, the compound is expected to be stable under standard laboratory conditions (room temperature, protected from strong light and air). Long-term storage should be in a cool, dark place under an inert atmosphere.
Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-(Furan-2-yl)azepane. This information is crucial for the characterization and identification of the compound.
¹H NMR Spectroscopy
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.35 | dd | 1H | H5' (Furan) |
| ~ 6.30 | dd | 1H | H4' (Furan) |
| ~ 6.20 | d | 1H | H3' (Furan) |
| ~ 4.0 - 4.2 | m | 1H | H2 (Azepane) |
| ~ 2.8 - 3.2 | m | 2H | H7 (Azepane) |
| ~ 1.5 - 2.0 | m | 9H | H3, H4, H5, H6 (Azepane), NH |
Note: The signals for the azepane protons will likely be broad and complex due to conformational flexibility and potential proton exchange of the N-H group.[10][11]
¹³C NMR Spectroscopy
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 - 158 | C2' (Furan) |
| ~ 141 - 143 | C5' (Furan) |
| ~ 110 - 112 | C4' (Furan) |
| ~ 105 - 107 | C3' (Furan) |
| ~ 60 - 65 | C2 (Azepane) |
| ~ 45 - 50 | C7 (Azepane) |
| ~ 25 - 35 | C3, C4, C5, C6 (Azepane) |
Infrared (IR) Spectroscopy
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 3400 | Medium, Broad | N-H Stretch (Secondary Amine) |
| 2850 - 2960 | Strong | C-H Stretch (Aliphatic) |
| ~ 1580, 1500, 1460 | Medium | C=C Stretch (Furan Ring) |
| ~ 1150 | Strong | C-O-C Stretch (Furan Ring) |
| ~ 1100 | Medium | C-N Stretch (Aliphatic Amine) |
Mass Spectrometry (MS)
Table 5: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity | Assignment |
| 165 | Moderate | [M]⁺ (Molecular Ion) |
| 164 | Low | [M-H]⁺ |
| 95 | High | [Furan-CH=NH-CH₂]⁺ |
| 81 | High | [Furan-CH₂]⁺ |
| 68 | Moderate | [Furan]⁺ |
Note: The fragmentation pattern will likely be dominated by cleavage at the C2-C2' bond and fragmentation of the azepane ring.[12]
Potential Biological Activity and Signaling Pathways
While no specific biological activity has been reported for 2-(Furan-2-yl)azepane, its structural motifs are present in many biologically active compounds. Furan derivatives are known to possess a wide range of pharmacological properties including antibacterial, antifungal, anti-inflammatory, and anticancer activities.[13][14] Similarly, the azepane scaffold is a key component of numerous approved drugs and is explored in the development of new therapeutic agents.[2][15]
Given the prevalence of furan and azepane derivatives in drug discovery, it is plausible that 2-(Furan-2-yl)azepane could interact with various biological targets. For instance, it could be investigated as a modulator of G-protein coupled receptors (GPCRs) or ion channels, where the combination of an aromatic recognition element and a flexible aliphatic portion can be advantageous for binding.
Hypothetical Signaling Pathway Involvement
The following diagram illustrates a hypothetical signaling pathway where a compound like 2-(Furan-2-yl)azepane could act as an antagonist for a GPCR.
Caption: Hypothetical antagonism of a GPCR signaling pathway.
Conclusion
2-(Furan-2-yl)azepane is a compound of interest due to the presence of two pharmacologically relevant scaffolds. While experimental data is currently scarce, this guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectroscopic data based on established chemical principles. This information serves as a valuable resource for researchers interested in the synthesis, characterization, and potential biological evaluation of this and related molecules. Further experimental validation is necessary to confirm the properties and potential applications of 2-(Furan-2-yl)azepane.
References
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
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- 7. Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
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- 9. Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 14. Pharmacological activity of furan derivatives [wisdomlib.org]
- 15. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review [ouci.dntb.gov.ua]






